molecular formula C18H23FN2O5S B1680487 Safinamide mesylate CAS No. 202825-46-5

Safinamide mesylate

Cat. No.: B1680487
CAS No.: 202825-46-5
M. Wt: 398.5 g/mol
InChI Key: YKOCHIUQOBQIAC-YDALLXLXSA-N
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Description

Safinamide mesylate is a pharmaceutical compound used primarily in the treatment of Parkinson’s disease. It is known for its dual mechanism of action, combining both dopaminergic and non-dopaminergic properties. The compound is a selective and reversible inhibitor of monoamine oxidase type B, which increases the concentration of dopamine in the brain. Additionally, it modulates sodium and calcium channels and inhibits the release of glutamate, providing neuroprotective effects .

Scientific Research Applications

Safinamide mesylate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Safinamide mesylate primarily targets the enzyme Monoamine Oxidase B (MAO-B) . This enzyme is involved in the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control. By inhibiting MAO-B, this compound helps to increase the levels of dopamine in the brain .

Mode of Action

This compound is a unique molecule with multiple mechanisms of action. It combines potent, selective, and reversible inhibition of MAO-B with blockade of voltage-dependent Na+ and Ca2+ channels and inhibition of glutamate release . This multi-modal action helps to increase the availability of dopamine, reduce excitotoxicity caused by glutamate, and modulate neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine pathway. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability . Additionally, by blocking voltage-dependent Na+ and Ca2+ channels and inhibiting glutamate release, this compound can modulate neuronal excitability and reduce excitotoxicity .

Pharmacokinetics

This compound exhibits rapid absorption with peak plasma concentrations ranging from 2 to 4 hours. Its total bioavailability is 95%, indicating efficient absorption . The volume of distribution is 1.8 litres/kg, and it has a protein binding capacity of 88–90% . The principal metabolic step is mediated by amidases, which produce safinamide acid. It is also metabolized to O-debenzylated safinamide and N-dealkylated amine . The elimination half-life of this compound is 20–30 hours, and it is primarily excreted via the kidneys .

Result of Action

The primary result of this compound’s action is an increase in ‘good’ ON time (ON-time without troublesome dyskinesia) and a reduction in OFF time for patients with Parkinson’s disease . This means that patients experience longer periods of improved motor control and shorter periods of reduced mobility .

Action Environment

The action of this compound can be influenced by environmental factors such as humidity. For instance, under high-humidity conditions, this compound undergoes phase transformation, which can be reversed by heating up to 80 °C . This suggests that the storage conditions of the drug can impact its stability and, potentially, its efficacy .

Safety and Hazards

Safinamide mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is not safe for women to take during pregnancy . It is excreted in breast milk and the effects on infants are unknown .

Future Directions

The impact of non-motor symptoms in Parkinson’s disease is considerable, and management remains an unmet need . In this context, the ability of Safinamide mesylate to impact some non-motor symptoms may represent the most promising and distinctive feature of this compound and deserves further investigations .

Biochemical Analysis

Biochemical Properties

Safinamide mesylate interacts with various enzymes and proteins in the body. It is a potent, selective, and reversible inhibitor of MAO-B . This inhibition of MAO-B reduces the degradation of dopamine, thereby increasing its availability. This compound also blocks voltage-dependent Na+ and Ca2+ channels . Furthermore, it inhibits the release of glutamate, a neurotransmitter involved in various neural signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels and activity. By inhibiting MAO-B, it increases dopamine levels, which can influence cell signaling pathways . It also inhibits the release of glutamate, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. It inhibits MAO-B, reducing the degradation of dopamine . It also blocks voltage-dependent Na+ and Ca2+ channels, which can affect the electrical activity of neurons . Additionally, it inhibits the release of glutamate .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found to reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide in animal models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed to significantly reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide at a dose range of 5.0-10.0mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. The principal step in its metabolism is mediated by amidases, which produce safinamide acid . It is also metabolized to O-debenzylated safinamide and N-delkylated amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of safinamide mesylate typically begins with m-fluorobenzyl chloride and p-hydroxybenzaldehyde as starting materials. The process involves several steps, including etherification, aldehyde amine condensation, reduction, salt formation, and refinement. The final product is obtained with high purity, achieving more than 99.95% .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Safinamide mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Selegiline: Another monoamine oxidase type B inhibitor used in Parkinson’s disease treatment.

    Rasagiline: Similar to selegiline, with additional neuroprotective properties.

Uniqueness of Safinamide Mesylate:

This compound stands out due to its multifaceted approach in treating Parkinson’s disease, making it a valuable addition to the therapeutic arsenal.

Properties

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCHIUQOBQIAC-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942414
Record name Safinamide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202825-46-5
Record name Safinamide mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202825-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safinamide mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safinamide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFINAMIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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